molecular formula C8H11Cl2N B2985347 2-(chloromethyl)-3-ethylpyridine hydrochloride CAS No. 1388218-31-2

2-(chloromethyl)-3-ethylpyridine hydrochloride

Cat. No.: B2985347
CAS No.: 1388218-31-2
M. Wt: 192.08
InChI Key: VUMHTAHFUOLPNG-UHFFFAOYSA-N
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Description

2-(chloromethyl)-3-ethylpyridine hydrochloride is an organohalide compound that consists of a pyridine core bearing a chloromethyl group and an ethyl group. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-3-ethylpyridine hydrochloride typically involves the chloromethylation of 3-ethylpyridine. One common method includes the reaction of 3-ethylpyridine with formaldehyde and hydrochloric acid, followed by chlorination using thionyl chloride or phosphorus trichloride . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)-3-ethylpyridine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methylpyridine derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines are commonly used under basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products

    Substitution: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation: Pyridine N-oxides are the major products.

    Reduction: Methylpyridine derivatives are formed.

Scientific Research Applications

2-(chloromethyl)-3-ethylpyridine hydrochloride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(chloromethyl)pyridine hydrochloride
  • 2-(chloromethyl)quinoline hydrochloride
  • 2-(chloromethyl)-3,5-dimethylpyridine hydrochloride

Uniqueness

2-(chloromethyl)-3-ethylpyridine hydrochloride is unique due to the presence of both a chloromethyl and an ethyl group on the pyridine ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable in specific synthetic applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-(chloromethyl)-3-ethylpyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN.ClH/c1-2-7-4-3-5-10-8(7)6-9;/h3-5H,2,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJMAOKXCSURAIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=CC=C1)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1388218-31-2
Record name 2-(chloromethyl)-3-ethylpyridine hydrochloride
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